N-(2-bromo-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
CAS No.: 308300-11-0
Cat. No.: VC21417609
Molecular Formula: C18H14BrF3N2O2S
Molecular Weight: 459.3g/mol
* For research use only. Not for human or veterinary use.
![N-(2-bromo-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide - 308300-11-0](/images/no_structure.jpg)
Specification
CAS No. | 308300-11-0 |
---|---|
Molecular Formula | C18H14BrF3N2O2S |
Molecular Weight | 459.3g/mol |
IUPAC Name | N-(2-bromo-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |
Standard InChI | InChI=1S/C18H14BrF3N2O2S/c1-9-2-4-12(11(19)6-9)23-16(25)8-15-17(26)24-13-7-10(18(20,21)22)3-5-14(13)27-15/h2-7,15H,8H2,1H3,(H,23,25)(H,24,26) |
Standard InChI Key | VNNDEKSECSITJG-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)Br |
Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)Br |
Introduction
Chemical Structure and Properties
N-(2-bromo-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is characterized by a benzothiazine core structure with specific functional groups that define its chemical and biological properties. The compound contains a 3,4-dihydro-2H-1,4-benzothiazin scaffold with a trifluoromethyl substituent at position 6, an oxo group at position 3, and an acetamide linkage connecting it to a 2-bromo-4-methylphenyl moiety.
Molecular Properties
Based on its structural components, the compound exhibits the following properties:
Property | Value |
---|---|
Molecular Formula | C18H14BrF3N2O2S |
Molecular Weight | Approximately 459.28 g/mol |
Structural Features | 3,4-dihydro-2H-1,4-benzothiazin-2-yl core, trifluoromethyl group, bromo-methylphenyl group, acetamide linkage |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | Approximately 5-7 |
The compound shares structural similarities with other benzothiazine derivatives, particularly with N-(4-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide (CAS No.: 385786-44-7), differing primarily in the position of the bromine atom and the presence of a methyl group on the phenyl ring.
Synthesis Methodologies
The synthesis of N-(2-bromo-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide typically involves multiple reaction steps that require careful optimization to achieve satisfactory yields and purity.
General Synthetic Route
The synthesis generally follows these key steps:
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Formation of the benzothiazine ring system
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Introduction of the trifluoromethyl group at position 6
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Attachment of the acetamide linker
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Coupling with the 2-bromo-4-methylphenyl moiety
Critical factors in the synthesis include:
Parameter | Importance |
---|---|
Temperature | Controls selectivity and prevents side reactions |
Solvent Choice | Affects solubility and reaction kinetics |
Catalysts | Enhances reaction efficiency and stereoselectivity |
Purification Methods | Essential for obtaining high-purity product |
The synthesis typically employs various coupling agents or catalysts to facilitate amidation while ensuring high yields and purity. Specific reaction conditions must be carefully controlled to achieve regioselective bromination of the phenyl ring.
Pharmacological Properties and Biological Activities
Activity | Mechanism | Potential Application |
---|---|---|
Anti-inflammatory | COX/LOX inhibition | Treatment of inflammatory conditions |
Antimicrobial | Cell wall/protein synthesis disruption | Infection treatment |
Anticancer | Enzyme inhibition, apoptosis induction | Cancer therapy |
Neurological | Enzyme modulation | Neurodegenerative diseases |
Structure-Activity Relationships
The presence of specific structural features contributes to the compound's biological activity:
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The trifluoromethyl group enhances lipophilicity and binding affinity to certain enzymes, potentially acting as an inhibitor for pathways involved in inflammation and cancer progression.
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The bromo-methylphenyl moiety may contribute to enhanced receptor selectivity and improved pharmacokinetic properties.
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The benzothiazine core is common in compounds exhibiting diverse pharmacological activities, including anti-inflammatory effects and enzyme inhibition potential.
Comparative Analysis
When compared with similar compounds, N-(2-bromo-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide shows distinctive features that may influence its biological profile:
Compound | Structural Differences | Potential Impact on Activity |
---|---|---|
N-(4-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide | Bromine at position 4, no methyl group | Different binding orientation and receptor interactions |
N-(4-bromo-3-methylphenyl)-2-[3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-yl]acetamide | Different substitution pattern, methoxyphenyl at position 3 | Modified pharmacodynamic and pharmacokinetic properties |
Physicochemical Characterization
The physicochemical properties of N-(2-bromo-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide significantly influence its pharmacokinetic behavior and formulation considerations.
Solubility and Partition Coefficient
Based on structural analysis and comparison with similar compounds:
Property | Estimated Value | Significance |
---|---|---|
LogP | 5.5-6.5 | High lipophilicity suggesting good membrane permeability |
Water Solubility | Low (LogSw ≈ -5 to -6) | Challenges in aqueous formulation |
Distribution Coefficient (LogD) | 5.5-6.5 at pH 7.4 | Indicates predominant distribution into lipid phases |
Structural Stability and Reactivity
The compound contains several functional groups that contribute to its chemical reactivity:
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The amide linkage provides stability but is susceptible to hydrolysis under extreme pH conditions.
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The benzothiazine ring offers structural rigidity and resistance to metabolic degradation.
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The trifluoromethyl group enhances stability against oxidative metabolism.
Comparison with Related Benzothiazine Derivatives
The benzothiazine scaffold is present in numerous bioactive compounds. N-(2-bromo-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide shares similarities with compounds that have demonstrated anti-inflammatory activity, particularly through mechanisms involving the inhibition of cyclooxygenase enzymes .
Structural Comparisons
Feature | Our Compound | Similar Compounds | Impact on Activity |
---|---|---|---|
Bromine Position | Position 2 on phenyl | Often at position 4 | May affect binding pocket fit |
Methyl Group | Position 4 on phenyl | Various positions | Influences electronic distribution |
Trifluoromethyl | Position 6 on benzothiazine | Common in bioactive molecules | Enhances membrane permeability |
The specific pattern of substitution in N-(2-bromo-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide may confer unique interactions with biological targets compared to its structural analogs.
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